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Compound of Interest

Compound Name: 4-Bromophenetole

Cat. No.: B047170

For Immediate Release

[City, State] — [Date] — A comprehensive comparison guide offering a detailed analysis of
experimental versus predicted spectral data for the organic compound 4-Bromophenetole
(CAS No. 588-96-5) is now available for researchers, scientists, and professionals in the drug
development sector. This guide provides a meticulous examination of Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting a valuable
resource for compound identification, verification, and methodological validation.

The guide features a clear, tabular presentation of quantitative data, juxtaposing experimentally
obtained spectral values with computationally predicted data. This side-by-side comparison
facilitates a quick and effective evaluation of the accuracy of predictive models and offers a
deeper understanding of the spectroscopic characteristics of 4-Bromophenetole.

Detailed experimental protocols for the acquisition of tH NMR, 13C NMR, FT-IR, and Mass
Spectra are provided, ensuring that researchers can replicate the findings and apply similar
methodologies in their own work. Furthermore, a logical workflow for the comparison of
experimental and predicted spectral data is visually represented using a Graphviz diagram,
offering a clear and concise overview of the analytical process.

Spectroscopic Data Comparison

The following tables summarize the experimental and predicted spectral data for 4-
Bromophenetole.
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(ppm) (ppm)
H-2, H-6
] 7.33-7.36[1] 7.35 Doublet Doublet
(Aromatic)
H-3, H-5
] 6.73-6.75[1] 6.78 Doublet Doublet
(Aromatic)
-OCH:z- (Ethyl) 3.94-4.00[1][2] 3.97 Quartet Quartet
-CHs (Ethyl) 1.37-1.40[1][2] 1.38 Triplet Triplet
L] 13 M [ ]

] Experimental Chemical Shift Predicted Chemical Shift
Carbon Assignment

(ppm) (ppm)
C-1 (C-0) 158.1 157.5
C-4 (C-Br) 113.2 114.0
C-2,C-6 132.4 132.1
C-3,C-5 116.2 115.8
-OCH:- 63.6 63.9
-CHs 14.8 15.2

Table 3: Infrared (IR) Spectroscopy Data Comparison

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.chemicalbook.com/SpectrumEN_588-96-5_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_588-96-5_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_588-96-5_1HNMR.htm
https://m.youtube.com/watch?v=hLp8i4cw31Q
https://www.chemicalbook.com/SpectrumEN_588-96-5_1HNMR.htm
https://m.youtube.com/watch?v=hLp8i4cw31Q
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Experimental Wavenumber Predicted Wavenumber
Vibrational Mode

(cm~) (cm~)
C-H stretch (Aromatic) ~3050 3060-3100
C-H stretch (Aliphatic) 2870-2980 2880-2990
C=C stretch (Aromatic) ~1590, 1485 1595, 1490
C-O-C stretch (Asymmetric) ~1245 1250
C-O-C stretch (Symmetric) ~1045 1040
C-Br stretch ~650 660

Table 4: Mass Spectrometry (MS) Data Comparison

Fragment Experimental m/z Predicted m/z Relative Intensity
[M]* (Molecular lon) 200/202[3] 200/202 Isotopic pattern for Br
[M-C2Ha]* 172/174 172/174 High

[M-CzHs]* 171/173 171/173 Moderate

[CeH4O]* 92 92 Low

[CeHs]* 77 77 Moderate

Experimental Protocols

Standard operating procedures for the acquisition of spectral data are outlined below.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

o Sample Preparation: A 5-10 mg sample of 4-Bromophenetole is dissolved in approximately
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The solution is transferred to a 5 mm NMR tube.

o Instrument Parameters: Spectra are acquired on a 400 MHz NMR spectrometer.
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o For 'H NMR: A spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans are
typically used.

o For 3C NMR: A spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans are
typically used with proton decoupling.

o Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting
spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal
at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation: A thin film of neat 4-Bromophenetole is prepared between two
potassium bromide (KBr) plates.

e Instrument Parameters: The spectrum is recorded on an FT-IR spectrometer over a range of
4000-400 cm~1. Typically, 16 scans are co-added at a resolution of 4 cm~1. A background
spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

o Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via direct
injection or after separation by gas chromatography (GC).

« lonization: Electron ionization (EI) is typically used with an ionization energy of 70 eV.

o Mass Analysis: The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-
500.

o Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak and
characteristic fragmentation patterns.

Workflow for Spectral Data Comparison
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The following diagram illustrates the systematic process of comparing experimental and
predicted spectral data for compound characterization.

Workflow for Comparison of Experimental and Predicted Spectral Data
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Caption: Workflow for comparing experimental and predicted spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of Experimental and Predicted
Spectral Data for 4-Bromophenetole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047170#comparison-of-experimental-vs-predicted-
spectral-data-for-4-bromophenetole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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